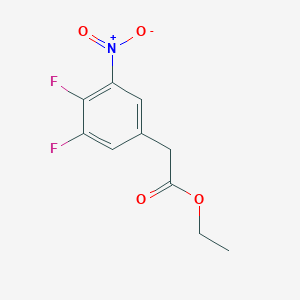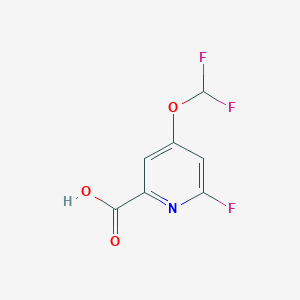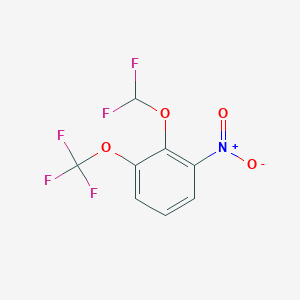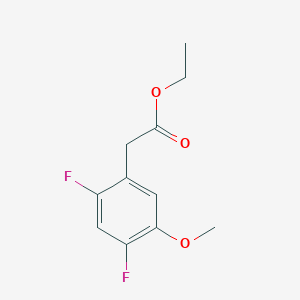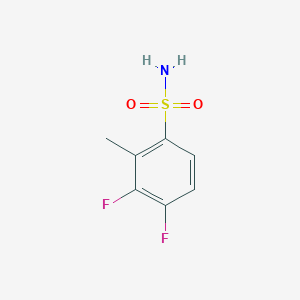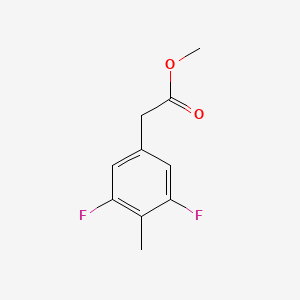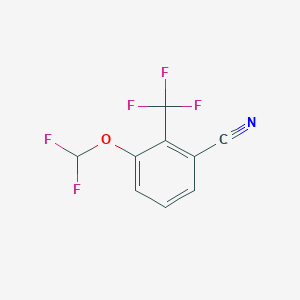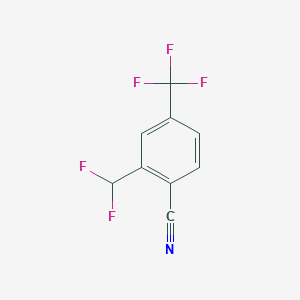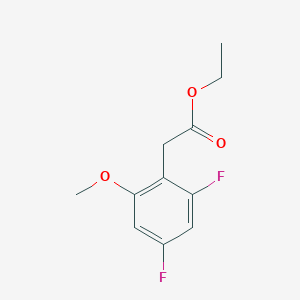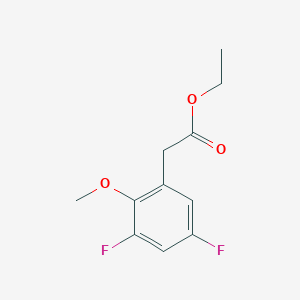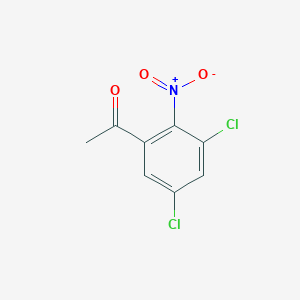![molecular formula C7H5N5 B1413063 咪唑并[1,2-b]哒嗪-6-基氰胺 CAS No. 2091730-89-9](/img/structure/B1413063.png)
咪唑并[1,2-b]哒嗪-6-基氰胺
描述
Imidazo[1,2-b]pyridazin-6-ylcyanamide is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a fused bicyclic structure, which includes an imidazo ring fused to a pyridazine ring, with a cyanamide group attached at the 6th position.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It shows promise as a therapeutic agent for treating cancers and inflammatory diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
Target of Action
Imidazo[1,2-b]pyridazin-6-ylcyanamide has been identified as an inhibitor of IL-17A and TAK1 kinase . IL-17A is a major pathological cytokine secreted from Th17 cells, which plays a key role in chronic inflammation and is a major driver of tissue damage . TAK1 is a serine/threonine kinase that is important for cell growth, differentiation, and apoptosis .
Mode of Action
The compound interacts with its targets, IL-17A and TAK1 kinase, inhibiting their activity. This inhibition disrupts the normal function of these proteins, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of IL-17A and TAK1 kinase by Imidazo[1,2-b]pyridazin-6-ylcyanamide affects several biochemical pathways. IL-17A is involved in immune and inflammatory responses to pathogens, but can also contribute to chronic autoimmune diseases . TAK1 kinase is involved in various extracellular signals trigger activation, including cytokines, growth factors, and Toll-like receptor ligands .
Pharmacokinetics
The compound’s ability to inhibit tak1 kinase at nanomolar concentrations suggests it may have good bioavailability .
Result of Action
The inhibition of IL-17A and TAK1 kinase by Imidazo[1,2-b]pyridazin-6-ylcyanamide can lead to a reduction in inflammation and cell growth, respectively. This can have therapeutic effects in conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis , as well as multiple myeloma .
生化分析
Biochemical Properties
Imidazo[1,2-b]pyridazin-6-ylcyanamide plays a crucial role in biochemical reactions, particularly as an inhibitor of specific kinases. It has been shown to inhibit the enzymatic activity of transforming growth factor-β activated kinase (TAK1) with an IC50 of 55 nM . This inhibition is significant because TAK1 is involved in cell growth, differentiation, and apoptosis. The compound interacts with TAK1 by binding to its active site, thereby preventing its phosphorylation and subsequent activation. Additionally, imidazo[1,2-b]pyridazin-6-ylcyanamide has been found to inhibit interleukin-17A (IL-17A), a pro-inflammatory cytokine involved in chronic inflammation and autoimmune diseases .
Cellular Effects
Imidazo[1,2-b]pyridazin-6-ylcyanamide has profound effects on various types of cells and cellular processes. In multiple myeloma cell lines, such as MPC-11 and H929, the compound inhibits cell growth with GI50 values as low as 30 nM . This inhibition is achieved through the suppression of TAK1 activity, which is essential for the survival and proliferation of these cancer cells. Furthermore, the compound’s inhibition of IL-17A signaling pathways reduces inflammation and immune responses in autoimmune diseases . This dual action makes imidazo[1,2-b]pyridazin-6-ylcyanamide a promising therapeutic agent for both cancer and autoimmune disorders.
Molecular Mechanism
The molecular mechanism of imidazo[1,2-b]pyridazin-6-ylcyanamide involves its binding interactions with specific biomolecules. The compound binds to the active site of TAK1, inhibiting its kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the TAK1-mediated signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, imidazo[1,2-b]pyridazin-6-ylcyanamide inhibits IL-17A by binding to its receptor, IL-17R, thereby blocking the cytokine’s pro-inflammatory effects . These molecular interactions highlight the compound’s potential as a targeted therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of imidazo[1,2-b]pyridazin-6-ylcyanamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against TAK1 and IL-17A over extended periods . Degradation studies have shown that the compound can undergo hydrolysis under acidic conditions, leading to a loss of activity. Long-term studies in vitro have demonstrated sustained inhibition of cell proliferation and inflammation, indicating the compound’s potential for chronic therapeutic use .
Dosage Effects in Animal Models
The effects of imidazo[1,2-b]pyridazin-6-ylcyanamide vary with different dosages in animal models. At low doses, the compound effectively inhibits TAK1 and IL-17A, leading to reduced tumor growth and inflammation . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a narrow therapeutic window. These findings underscore the importance of careful dosage optimization in preclinical and clinical studies to maximize therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
Imidazo[1,2-b]pyridazin-6-ylcyanamide is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites are further conjugated with glucuronic acid and excreted via the urine. The compound’s metabolism can affect its bioavailability and therapeutic efficacy, highlighting the need for pharmacokinetic studies to optimize dosing regimens .
Transport and Distribution
Within cells and tissues, imidazo[1,2-b]pyridazin-6-ylcyanamide is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins, facilitating its uptake and accumulation in target tissues. This distribution pattern is crucial for achieving therapeutic concentrations at the site of action while minimizing systemic exposure and potential side effects .
Subcellular Localization
The subcellular localization of imidazo[1,2-b]pyridazin-6-ylcyanamide plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with TAK1 and IL-17R . Additionally, post-translational modifications such as phosphorylation and ubiquitination can influence the compound’s localization and stability. These modifications may direct the compound to specific cellular compartments, enhancing its therapeutic effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-b]pyridazin-6-ylcyanamide typically involves multistep reactions starting from readily available precursors One common method involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-b]pyridazine core
Industrial Production Methods
Industrial production of imidazo[1,2-b]pyridazin-6-ylcyanamide may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
化学反应分析
Types of Reactions
Imidazo[1,2-b]pyridazin-6-ylcyanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-b]pyridazin-6-ylcarboxylic acid, while reduction may yield imidazo[1,2-b]pyridazin-6-ylmethanamine.
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.
Imidazo[1,2-b]pyridazine: Similar structure but with different substituents, showing activity against various kinases.
Imidazo[4,5-b]pyridine: Investigated for its pharmacological potential in treating inflammatory diseases.
Uniqueness
Imidazo[1,2-b]pyridazin-6-ylcyanamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit TAK1 kinase at nanomolar concentrations sets it apart from other similar compounds .
属性
IUPAC Name |
imidazo[1,2-b]pyridazin-6-ylcyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5/c8-5-10-6-1-2-7-9-3-4-12(7)11-6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRGWYOCXWPULG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2N=C1NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


